Product packaging for 2-Bromo-5-(propan-2-yl)benzaldehyde(Cat. No.:)

2-Bromo-5-(propan-2-yl)benzaldehyde

Cat. No.: B13504203
M. Wt: 227.10 g/mol
InChI Key: MXNKPUSNGVUGLV-UHFFFAOYSA-N
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Description

Significance of Aryl Aldehydes as Versatile Synthetic Intermediates

Aryl aldehydes, organic compounds where an aldehyde functional group is attached to an aromatic ring, are highly valued for their versatility in chemical synthesis. wisdomlib.org The aldehyde group, with its polar carbon-oxygen double bond, is reactive towards a wide range of nucleophiles, making it a gateway for constructing more complex molecular architectures. numberanalytics.comwikipedia.org First synthesized in the early 19th century, aldehydes have become central to many organic reactions, including nucleophilic additions and oxidations. numberanalytics.com Their ability to be transformed into a variety of other functional groups allows for their use as key intermediates in the synthesis of pharmaceuticals and other complex molecules. wisdomlib.orgnumberanalytics.com For instance, they are crucial reactants in the formation of Schiff bases and chalcone (B49325) derivatives. wisdomlib.org

Role of Halogenated Arenes in Modern Organic Synthesis

Halogenated arenes, or aryl halides, are aromatic compounds where one or more hydrogen atoms on the ring are replaced by a halogen. ncert.nic.in The introduction of a halogen atom significantly modifies the electronic properties of the aromatic ring and provides a reactive "handle" for further chemical transformations. numberanalytics.com This makes halogenated arenes crucial intermediates in the synthesis of a wide range of organic compounds. ncert.nic.in They are particularly important in modern organic synthesis due to their participation in a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery and materials science. nih.gov Bromoarenes, specifically, are common precursors for organolithium and Grignard reagents and are widely used in the production of pharmaceuticals, agrochemicals, and pigments. nih.gov The process of introducing a halogen to an aromatic ring, known as halogenation, is a fundamental reaction in organic chemistry. numberanalytics.com

Contextualizing 2-Bromo-5-(propan-2-yl)benzaldehyde (B6161970) within Aromatic Systems Research

This compound is a substituted benzaldehyde (B42025) that incorporates both a halogen (bromine) and an alkyl group (isopropyl) on the aromatic ring. This specific substitution pattern provides a unique combination of steric and electronic properties that make it an interesting subject for chemical research.

PropertyData
Molecular Formula C10H11BrO
IUPAC Name This compound
Molar Mass 227.10 g/mol
CAS Number 131445683
Data sourced from PubChem CID 131445683. nih.gov

The arrangement of the substituents on the benzaldehyde ring is key to its reactivity. The bromine atom is in the ortho position relative to the aldehyde group, while the isopropyl group is in the para position.

Ortho-Bromo Substitution : The presence of a bromine atom ortho to the aldehyde group can influence the reactivity of the aldehyde through both electronic and steric effects. Electronically, bromine is an electron-withdrawing group, which can increase the electrophilicity of the aldehyde's carbonyl carbon. Sterically, the bulky bromine atom can hinder the approach of certain reagents to the aldehyde group. In electrophilic aromatic substitution reactions, bromine is an ortho, para-director, although it deactivates the ring towards further substitution. khanacademy.org

The order of introduction of these substituents during a synthesis is crucial, as their directing effects will determine the final arrangement of groups on the aromatic ring. masterorganicchemistry.comchegg.com

The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for creating a library of new compounds.

Reactions of the Aldehyde Group : The aldehyde functional group is a primary site for derivatization. It can undergo:

Oxidation to form the corresponding carboxylic acid, 2-bromo-5-(propan-2-yl)benzoic acid.

Reduction to form the corresponding benzyl (B1604629) alcohol.

Nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to yield secondary alcohols. msu.edu

Wittig reaction to form alkenes.

Reductive amination to form amines.

Formation of imines (Schiff bases) by reaction with primary amines. msu.edu

Reactions involving the Bromine Atom : The bromine atom serves as a key site for cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 2-position of the ring. Common cross-coupling reactions include:

Suzuki coupling with boronic acids to form new carbon-carbon bonds.

Heck coupling with alkenes.

Buchwald-Hartwig amination with amines to form C-N bonds.

Sonogashira coupling with terminal alkynes.

The combination of these reactive sites allows for the systematic modification of the this compound core, making it a valuable starting material for the synthesis of complex molecules with potentially interesting biological or material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO B13504203 2-Bromo-5-(propan-2-yl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

2-bromo-5-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H11BrO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-7H,1-2H3

InChI Key

MXNKPUSNGVUGLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Br)C=O

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Propan 2 Yl Benzaldehyde

Retrosynthetic Analysis and Key Strategic Disconnections

A retrosynthetic analysis of 2-Bromo-5-(propan-2-yl)benzaldehyde (B6161970) reveals several key disconnections that form the basis for its synthesis. The primary target disconnections involve the carbon-bromine (C-Br) and carbon-formyl (C-CHO) bonds. This leads to three main retrosynthetic pathways:

Pathway A: Formylation of a brominated precursor. This approach involves the disconnection of the C-CHO bond, leading back to a bromo-isopropylbenzene derivative. The aldehyde group can be introduced through various formylation reactions.

Pathway B: Bromination of a formylated precursor. This strategy disconnects the C-Br bond, suggesting a precursor like 5-isopropylbenzaldehyde which would then undergo selective bromination at the ortho position to the aldehyde.

Pathway C: Functional group interconversion. This pathway considers the synthesis from a precursor already containing the bromo and isopropyl groups, but with a different functional group at the formyl position, such as a methyl or a carboxylic acid group, which can then be converted to the aldehyde.

These strategic disconnections guide the development of the specific synthetic routes detailed in the following sections.

Classical and Established Synthetic Routes

Several well-established methods have been employed for the synthesis of this compound, leveraging fundamental reactions in organic chemistry.

Electrophilic Aromatic Substitution Strategies for Selective Bromination and Formylation

Electrophilic aromatic substitution is a cornerstone of arene functionalization. lumenlearning.com In the context of synthesizing this compound, this can be applied in two ways:

Bromination of 5-isopropylbenzaldehyde: The isopropyl group is an ortho-, para-director. However, direct bromination of 5-isopropylbenzaldehyde can lead to a mixture of products due to the activating and directing effects of both the isopropyl and aldehyde groups. Achieving high selectivity for the desired 2-bromo isomer can be challenging and may require careful control of reaction conditions and the use of specific brominating agents.

Formylation of 4-bromo-1-isopropylbenzene: The Friedel-Crafts formylation or related reactions can introduce the aldehyde group onto the aromatic ring. The bromine atom is a deactivating but ortho-, para-directing group. The isopropyl group is an activating and ortho-, para-directing group. The position of formylation will be directed by the interplay of these electronic effects, which can often lead to a mixture of isomers.

A patent describes a one-step method for preparing 2-bromo-5-chlorobenzaldehyde (B66733) from 3-chlorobenzaldehyde (B42229) using N-bromosuccinimide (NBS) and an iodine-containing catalyst in a strong inorganic acid. google.com This suggests that a similar approach could potentially be adapted for the bromination of 5-isopropylbenzaldehyde.

Directed Ortho Metalation (DoM) Approaches for Regioselective Synthesis

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile.

For the synthesis of this compound, a suitable precursor bearing a DMG at the position of the future aldehyde group would be required. For instance, starting with a protected benzaldehyde (B42025) or a precursor that can be readily converted to an aldehyde, the DoM strategy could be employed to introduce the bromine atom with high regioselectivity. The aryl O-carbamate group is recognized as one of the most powerful DMGs in DoM chemistry. nih.gov

Functional Group Interconversions from Readily Available Precursors

A common and often efficient approach is to start with a commercially available or easily synthesized precursor that already contains the desired substitution pattern and then perform a functional group interconversion to install the aldehyde.

From 4-bromo-1-isopropylbenzene: This starting material can be converted to the target aldehyde through various methods. One common sequence involves lithiation followed by formylation with a suitable electrophile like N,N-dimethylformamide (DMF).

From 2-bromo-5-isopropylbenzoic acid: The carboxylic acid can be reduced to the corresponding alcohol, which is then oxidized to the aldehyde. A typical procedure involves the reduction of the carboxylic acid using a reducing agent like lithium aluminum hydride (LiAlH₄), followed by oxidation of the resulting alcohol with an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC). A similar two-step process is used in the synthesis of 2-amino-5-bromobenzaldehyde (B112427) from 2-amino-5-bromobenzoic acid. orgsyn.org

From (2-bromo-5-isopropylphenyl)methanol: Direct oxidation of the benzylic alcohol to the aldehyde is a straightforward transformation. Reagents like manganese dioxide (MnO₂) are commonly used for this purpose. chemicalbook.com

Advanced and Sustainable Synthetic Protocols

In line with the growing importance of green chemistry, efforts are being made to develop more environmentally friendly and sustainable methods for the synthesis of brominated aromatic aldehydes.

Green Chemistry Approaches in Brominated Aromatic Aldehyde Synthesis

Green chemistry principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. jocpr.com The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a key metric in green chemistry. primescholars.comwikipedia.orgscranton.edunih.gov

For the synthesis of this compound, green approaches could include:

Catalytic Methodologies for Enhanced Efficiency and Selectivity

The introduction of the aldehyde function onto the 1-bromo-4-isopropylbenzene (B1265591) core is a key transformation in the synthesis of this compound. Catalytic methods are paramount in achieving high selectivity for the ortho-formylation, a notoriously challenging reaction due to the steric hindrance imposed by the isopropyl group and the electronic deactivating effect of the bromine atom.

One of the most effective methods for the regioselective formylation of aromatic compounds is the Vilsmeier-Haack reaction. While traditionally a stoichiometric reaction, modern advancements have seen the development of catalytic versions. For the synthesis of this compound, a plausible catalytic approach involves the use of a Lewis acid catalyst to activate the formylating agent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Another promising catalytic strategy involves the use of transition metal-catalyzed carbonylation reactions. For instance, a palladium-catalyzed formylation of 1-bromo-4-isopropylbenzene using carbon monoxide and a hydride source could be envisioned. Such reactions often exhibit high functional group tolerance and can be highly regioselective, depending on the ligand environment of the metal catalyst.

Catalytic Method Catalyst Formylating Agent Plausible Yield (%) Key Advantages
Catalytic Vilsmeier-HaackAlCl₃ or ZnCl₂POCl₃/DMF60-75Cost-effective, well-established
Palladium-Catalyzed CarbonylationPd(OAc)₂ with a phosphine (B1218219) ligandCO, H₂ (or a hydride source)70-85High selectivity, mild conditions

This table presents plausible data for the catalytic synthesis of this compound based on analogous reactions reported in the literature.

Flow Chemistry Synthesis for Scalability and Control

Flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering significant advantages in terms of safety, scalability, and process control, particularly for highly exothermic or hazardous reactions. rsc.org The synthesis of this compound can be adapted to a continuous flow process, which would be especially beneficial for large-scale production.

A potential flow chemistry setup would involve the continuous pumping of a solution of 1-bromo-4-isopropylbenzene and a formylating agent, such as dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride, through a heated microreactor or a packed-bed reactor. researchgate.net The precise control over reaction temperature and residence time afforded by the flow system would allow for the optimization of the reaction to maximize the yield of the desired product while minimizing the formation of isomers and other impurities. beilstein-journals.orgbeilstein-journals.org

The enhanced heat and mass transfer in microreactors can lead to significantly higher yields and selectivities compared to batch processes. nih.gov Furthermore, the inherent safety features of flow chemistry, such as the small reaction volumes at any given time, make it an attractive option for handling reactive intermediates. rsc.org

Flow Chemistry Parameter Typical Range Impact on Synthesis
Residence Time5 - 30 minutesControls reaction completeness and minimizes by-product formation
Temperature25 - 100 °COptimizes reaction rate and selectivity
Reagent Concentration0.1 - 1.0 MAffects reaction kinetics and throughput
Flow Rate0.1 - 10 mL/minDetermines production scale

This table outlines typical parameters for a hypothetical flow synthesis of this compound.

Purification and Isolation Techniques for Research-Grade Production

The final and critical step in the synthesis of this compound is its purification to research-grade quality, typically requiring purity levels exceeding 98%. The choice of purification method is dictated by the physical properties of the compound and the nature of the impurities. As a substituted benzaldehyde, this compound is likely to be a liquid or a low-melting solid, and potential impurities could include unreacted starting materials, isomeric by-products, and the corresponding benzoic acid from over-oxidation.

Chromatographic Methods: Column chromatography is a widely used technique for the purification of aromatic aldehydes. researchgate.net For this compound, a silica (B1680970) gel column with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would be effective. reddit.comacs.org The polarity of the eluent can be gradually increased to first elute the less polar starting material (1-bromo-4-isopropylbenzene) and then the desired aldehyde, leaving the more polar benzoic acid impurity adsorbed on the silica gel.

Bisulfite Adduct Formation: A classic and highly effective method for the purification of aldehydes is the formation of a bisulfite addition compound. researchgate.netrochester.eduncert.nic.inorgsyn.org The crude aldehyde is treated with a saturated aqueous solution of sodium bisulfite, leading to the formation of a water-soluble adduct. This adduct can be separated from water-insoluble impurities by extraction. Subsequently, the aldehyde can be regenerated from the aqueous layer by treatment with a base, such as sodium carbonate or sodium hydroxide, followed by extraction with an organic solvent. researchgate.netrochester.edu This method is particularly useful for removing non-aldehydic impurities.

Crystallization: If this compound is a solid at room temperature, recrystallization can be an excellent final purification step. rochester.edu A suitable solvent system would be one in which the aldehyde is sparingly soluble at low temperatures but readily soluble at higher temperatures. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, could be employed to achieve optimal crystallization and high purity.

Purification Technique Principle Typical Purity Achieved Key Considerations
Column ChromatographyDifferential adsorption on a stationary phase>99%Scalability can be a challenge for large quantities. researchgate.net
Bisulfite Adduct FormationReversible formation of a water-soluble salt>98%The aldehyde must be stable to basic conditions for regeneration. researchgate.netrochester.edu
RecrystallizationDifferential solubility in a solvent system>99.5%The compound must be a solid, and a suitable solvent must be found. rochester.edu

This table summarizes the primary techniques for the purification of this compound.

Reactivity and Transformation of 2 Bromo 5 Propan 2 Yl Benzaldehyde

Aldehyde Group Reactivity (C=O)

The aldehyde functional group is characterized by a carbonyl group (a carbon atom double-bonded to an oxygen atom). The electronegativity difference between carbon and oxygen makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of aldehydes. Various carbon and phosphorus-based nucleophiles can be employed to form new carbon-carbon bonds at the carbonyl carbon.

Grignard and Organolithium Additions: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to the aldehyde group of 2-Bromo-5-(propan-2-yl)benzaldehyde (B6161970). This reaction, after an aqueous workup, results in the formation of a secondary alcohol. The choice of the R group in the organometallic reagent determines the structure of the resulting alcohol.

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a phosphonium (B103445) ylide) to convert the aldehyde into an alkene. The reaction of this compound with a phosphonium ylide (Ph3P=CHR) leads to the formation of a substituted alkene, where the oxygen atom of the carbonyl group is replaced by the =CHR group from the ylide.

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the stereoselective synthesis of alkenes, often favoring the formation of the (E)-isomer. wikipedia.orgorganic-chemistry.org The reaction of this compound with a stabilized phosphonate carbanion provides a reliable method for the synthesis of (E)-alkenes. wikipedia.orgnih.gov The HWE reaction is often preferred over the Wittig reaction due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org

Reaction Reagent Product
Grignard AdditionR-MgXSecondary Alcohol
Organolithium AdditionR-LiSecondary Alcohol
Wittig ReactionPh3P=CHRAlkene
Horner-Wadsworth-Emmons(RO)2P(O)CH2R'(E)-Alkene

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. The aldehyde group of this compound readily participates in such reactions.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base. jocpr.comnih.govnih.gov For instance, reacting this compound with malononitrile (B47326) in the presence of a suitable catalyst would yield a dicyano-substituted alkene. jocpr.comnih.gov This reaction is a key step in the synthesis of various biologically active compounds and fine chemicals. jocpr.com

Aldol (B89426) Condensation: While less common for aromatic aldehydes without α-hydrogens, a crossed aldol condensation can occur between this compound and another enolizable aldehyde or ketone. This reaction leads to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound.

Biginelli Reaction: The Biginelli reaction is a one-pot multicomponent reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. Using this compound in this reaction would produce a dihydropyrimidinone with the 2-bromo-5-isopropylphenyl substituent at the 4-position of the heterocyclic ring.

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-bromo-5-isopropylbenzoic acid, using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), and pyridinium (B92312) chlorochromate (PCC) under specific conditions.

Reduction: Selective reduction of the aldehyde to a primary alcohol, (2-bromo-5-isopropylphenyl)methanol, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). A study on a similar compound, 2,5-bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde, demonstrated that NaBH4 reduction can lead to rearrangement, but this can be prevented by quenching the intermediate with a weak acid like acetic acid. nih.gov

The aldehyde group can be temporarily converted into other functional groups to protect it from undesired reactions or to introduce new reactivity.

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, this compound can be converted into an acetal. khanacademy.orgnih.gov This reaction is reversible and is often used to protect the aldehyde group during other chemical transformations. For example, protection of the aldehyde as a diethyl acetal can be achieved using ethylene (B1197577) glycol and p-toluenesulfonic acid.

Imine Formation: The aldehyde reacts with primary amines to form imines (also known as Schiff bases). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Aromatic Halogen Reactivity (Bromine at Ortho-Position)

The bromine atom attached to the aromatic ring, particularly at the ortho-position to the aldehyde, is a key site for various cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most important transformations for aryl halides.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.netuzh.ch Reacting this compound with an arylboronic acid would result in the formation of a biphenyl (B1667301) derivative. researchgate.net

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net This reaction would convert this compound into a 2-alkynyl-5-isopropylbenzaldehyde derivative. wikipedia.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org This reaction offers a versatile method to introduce various alkyl, vinyl, or aryl groups at the 2-position of the benzaldehyde (B42025).

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent in the presence of a palladium or nickel catalyst. This method is known for its high reactivity and functional group tolerance.

Reaction Coupling Partner Catalyst System Product Type
Suzuki-MiyauraArylboronic acidPd catalyst, baseBiphenyl derivative
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalystAlkynyl derivative
StilleOrganostannanePd catalystAryl/Alkyl substituted derivative
NegishiOrganozinc reagentPd or Ni catalystAryl/Alkyl substituted derivative

Nucleophilic Aromatic Substitution (SNAr) Investigations and Substituent Effects

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.orgyoutube.comnih.gov

In the case of this compound, the aldehyde group is an electron-withdrawing group. However, it is located meta to the bromine atom. Substituents in the meta position have a much smaller effect on the reactivity of an aryl halide towards SNAr because they cannot effectively stabilize the intermediate carbanion (Meisenheimer complex) through resonance. libretexts.orgyoutube.com The isopropyl group at the 5-position is an electron-donating group, which further deactivates the ring towards nucleophilic attack.

Therefore, this compound is generally not expected to undergo SNAr reactions under standard conditions. The reaction pathway is unfavorable because the intermediate formed would be too high in energy. libretexts.org For SNAr to occur with such a substrate, extremely harsh reaction conditions or the use of very strong nucleophiles would be necessary.

The table below illustrates the effect of substituent positions on the feasibility of SNAr reactions.

Substituent Position Relative to Leaving GroupEffect on SNAr ReactivityReason
Ortho/ParaActivatingResonance stabilization of the Meisenheimer complex. libretexts.orgnih.gov
MetaDeactivatingNo resonance stabilization of the Meisenheimer complex. libretexts.orgyoutube.com

Halogen-Metal Exchange Reactions for Generation of Organometallic Intermediates

Halogen-metal exchange is a powerful method for the preparation of organometallic reagents, particularly organolithium compounds. uni-regensburg.deias.ac.in This reaction involves the treatment of an aryl halide with an organolithium reagent, typically an alkyllithium such as n-butyllithium or tert-butyllithium. uni-regensburg.de The exchange is a reversible process, and the equilibrium lies on the side of the more stable organolithium species.

For this compound, halogen-metal exchange would involve the reaction with an alkyllithium reagent to generate the corresponding aryllithium intermediate. This reaction is typically performed at low temperatures in an ethereal solvent like diethyl ether or tetrahydrofuran. uni-regensburg.de

The resulting organolithium intermediate is a highly reactive species that can be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position of the aromatic ring. However, the presence of the aldehyde group in this compound introduces a complication. The aldehyde is itself a strong electrophile and would readily react with the newly formed aryllithium species. To circumvent this, the aldehyde group must be protected before carrying out the halogen-metal exchange. A common protecting group for aldehydes is a diethyl acetal.

The general sequence for functionalization via halogen-metal exchange would be:

Protection: The aldehyde group is protected, for example, as a diethyl acetal.

Halogen-Metal Exchange: The protected aryl bromide is treated with an alkyllithium reagent to form the aryllithium intermediate.

Electrophilic Quench: The aryllithium is reacted with a desired electrophile.

Deprotection: The protecting group is removed to regenerate the aldehyde functionality.

Influence of the Isopropyl Group on Aromatic Ring Reactivity and Regioselectivity

The isopropyl group at the 5-position of the benzaldehyde ring exerts both steric and electronic effects that influence the reactivity and regioselectivity of reactions involving the aromatic ring.

Electronic Effects: The isopropyl group is an electron-donating group through induction. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. However, in the context of nucleophilic aromatic substitution, this electron-donating effect deactivates the ring. youtube.com

Steric Effects: The isopropyl group is a moderately bulky substituent. This steric hindrance can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions on the ring. For example, in electrophilic aromatic substitution reactions, substitution at the positions ortho to the isopropyl group (positions 4 and 6) might be disfavored due to steric clash.

Multi-functional Group Reactivity and Chemoselectivity Studies

The presence of multiple functional groups in this compound presents both challenges and opportunities in terms of chemoselectivity. libretexts.org The key to successful synthetic transformations lies in the ability to selectively target one functional group while leaving the others intact.

Aldehyde Group: The aldehyde group is susceptible to both oxidation and reduction. It can be oxidized to a carboxylic acid using reagents like potassium permanganate or chromium trioxide. Conversely, it can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. The aldehyde can also participate in a variety of condensation reactions.

Bromine Atom: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions (under forcing conditions) and is readily activated in palladium-catalyzed cross-coupling reactions. wiley-vch.de

Isopropyl Group: The benzylic hydrogens of the isopropyl group are susceptible to radical halogenation under appropriate conditions.

Achieving chemoselectivity requires careful choice of reagents and reaction conditions. For example, to perform a cross-coupling reaction at the bromine position without affecting the aldehyde, a palladium catalyst system that is unreactive towards the aldehyde must be used. Similarly, if a reaction at the aldehyde is desired, the conditions should be mild enough not to cause cleavage of the C-Br bond.

The table below outlines some possible chemoselective transformations of this compound.

Target Functional GroupReaction TypeReagents and Conditions
AldehydeReductionNaBH4, MeOH
AldehydeOxidationKMnO4, H2O, heat
BromineSuzuki CouplingArylboronic acid, Pd(PPh3)4, Na2CO3
BromineHeck CouplingAlkene, Pd(OAc)2, PPh3, Et3N

Radical Reactions Involving Bromine or Isopropyl Substituents

While ionic reactions are more common for this compound, radical reactions can also be envisioned.

Reactions Involving the Bromine Atom: The carbon-bromine bond can be cleaved homolytically under certain conditions, such as photolysis or in the presence of radical initiators. The resulting aryl radical could then participate in various radical-mediated processes. For instance, in some palladium-catalyzed reactions, a radical mechanism may be operative. rsc.orgelsevierpure.com

Reactions Involving the Isopropyl Group: The isopropyl group contains benzylic hydrogens, which are particularly susceptible to radical abstraction. Treatment of this compound with a radical initiator like N-bromosuccinimide (NBS) in the presence of light or a radical initiator would likely lead to bromination at the benzylic position of the isopropyl group. This would generate a new reactive handle on the molecule for further functionalization.

The selectivity of these radical reactions would depend on the reaction conditions and the relative reactivity of the different C-H bonds in the molecule.

Mechanistic and Kinetic Investigations of Reactions Involving 2 Bromo 5 Propan 2 Yl Benzaldehyde

Elucidation of Reaction Mechanisms for Key Transformations (e.g., bromination, cross-coupling)

The reactivity of 2-bromo-5-(propan-2-yl)benzaldehyde (B6161970) is largely dictated by the interplay of its three functional components: the aldehyde group, the bromine substituent, and the isopropyl group on the aromatic ring. These groups influence the electronic and steric environment of the molecule, thereby directing the course of its reactions.

The synthesis of this compound itself often involves the electrophilic bromination of 5-(propan-2-yl)benzaldehyde. The mechanism of this transformation follows the general pathway for electrophilic aromatic substitution. The aldehyde group is a deactivating, meta-directing group, while the isopropyl group is an activating, ortho-, para-directing group. The regioselectivity of the bromination is therefore a result of the combined directing effects of these substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are pivotal transformations for functionalizing this compound. The generally accepted catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction for this compound with an organoboron reagent (Ar'B(OH)₂) is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This step forms a palladium(II) intermediate. libretexts.org The subsequent transmetalation step involves the transfer of the aryl group (Ar') from the boron atom to the palladium center, a process often facilitated by a base. nih.govillinois.eduresearchgate.net The final step is reductive elimination from the palladium(II) complex, which yields the cross-coupled product and regenerates the palladium(0) catalyst. acs.orgnih.gov

Heck Coupling:

In the Heck reaction, after the initial oxidative addition of this compound to a palladium(0) catalyst, the resulting arylpalladium(II) intermediate undergoes a migratory insertion with an alkene. organic-chemistry.org This is followed by a β-hydride elimination to form the vinylated product and a hydridopalladium(II) species. The catalytic cycle is completed by the regeneration of the palladium(0) catalyst through the reaction of the hydridopalladium(II) species with a base. mdpi.com

Kinetic Studies of Reactivity Profiles and Rate-Determining Steps

Kinetic studies provide valuable insights into the reactivity of this compound and help identify the rate-determining step of its reactions. While specific kinetic data for this exact compound is scarce, general principles from studies on similar aryl bromides can be applied.

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl bromide to the palladium(0) catalyst is often considered the rate-determining step, especially for less reactive aryl chlorides and bromides. libretexts.org The rate of this step is influenced by the electron density of the aryl halide and the nature of the palladium catalyst and its ligands. For aryl bromides, the reactivity order is generally I > Br > Cl. libretexts.org The presence of the electron-withdrawing aldehyde group in this compound would be expected to accelerate the oxidative addition compared to an unsubstituted bromobenzene. Conversely, the electron-donating isopropyl group would have a slight deactivating effect.

For some Heck reactions involving aryl bromides, studies have suggested that migratory insertion can be the rate-determining step. scielo.brresearchgate.net The steric hindrance from the ortho-bromo substituent and the isopropyl group in this compound could potentially slow down this step.

In the Suzuki-Miyaura reaction, the transmetalation step can also be rate-limiting, particularly when using sterically hindered boronic acids or when the base is not optimal. illinois.eduacs.orgacs.org The efficiency of transmetalation is highly dependent on the nature of the boronic acid, the base, and the solvent system. nih.govresearchgate.net

Transition State Analysis and Energy Landscapes of Reactions

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in analyzing the transition states and energy landscapes of reactions involving aryl halides. For the Suzuki-Miyaura reaction, DFT calculations have helped to elucidate the structures of key intermediates and transition states in the catalytic cycle. nih.gov

The oxidative addition step proceeds through a three-centered transition state involving the palladium atom and the carbon-bromine bond of this compound. The energy barrier for this step is influenced by the electronic properties of the aryl bromide and the ligands on the palladium catalyst.

The transmetalation step is believed to proceed through a transition state where the base plays a crucial role in activating the organoboron reagent. acs.orgacs.org DFT studies have explored different pathways for transmetalation, including those involving the formation of a palladium-hydroxo complex. nih.gov

The reductive elimination step involves a transition state where the two organic groups are brought into proximity on the palladium center before forming the new carbon-carbon bond. acs.orgnih.gov The steric bulk of the ortho-bromo and isopropyl groups in this compound could influence the geometry and energy of this transition state.

A representative energy profile for a Suzuki-Miyaura coupling reaction is shown below, illustrating the relative energies of the intermediates and transition states.

Reaction StepRelative Energy (kcal/mol)
Pd(0)L₂ + ArBr0
Oxidative Addition TS+15 to +25
ArPd(II)L₂(Br)-5 to -10
Transmetalation TS+10 to +20
ArPd(II)L₂(Ar')-15 to -25
Reductive Elimination TS+5 to +15
Pd(0)L₂ + Ar-Ar'-30 to -50
Note: These are generalized values for a typical Suzuki-Miyaura reaction and can vary significantly based on the specific substrates, ligands, and conditions.

Solvent Effects, Temperature Effects, and Catalysis in Reaction Pathways

The choice of solvent, reaction temperature, and catalyst system are critical parameters that significantly impact the reaction pathways and outcomes for transformations involving this compound.

Solvent Effects:

The solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the rates of individual steps in the catalytic cycle. rsc.orgwhiterose.ac.ukresearchgate.net In Suzuki-Miyaura reactions, polar aprotic solvents like DMF, dioxane, and THF are commonly used. nih.gov The polarity of the solvent can affect the rate of oxidative addition and the mechanism of transmetalation. nih.govcapes.gov.br For instance, polar solvents can stabilize charged intermediates, potentially altering the reaction pathway. nih.gov

Temperature Effects:

Temperature plays a crucial role in overcoming the activation energy barriers of the reaction steps. Generally, increasing the temperature increases the reaction rate. However, for palladium-catalyzed reactions, excessively high temperatures can lead to catalyst decomposition and the formation of palladium black, which reduces catalytic activity. nih.govnih.gov The optimal temperature is a balance between achieving a sufficient reaction rate and maintaining catalyst stability. For many Heck and Suzuki reactions involving aryl bromides, temperatures in the range of 80-120 °C are often employed. nih.govrsc.org

Catalysis:

The choice of the palladium precursor and the ligand is paramount for a successful cross-coupling reaction. Ligands not only stabilize the palladium catalyst but also modulate its reactivity and selectivity. rsc.orgyonedalabs.com For sterically hindered aryl bromides like this compound, bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Herrmann families, or N-heterocyclic carbenes (NHCs) are often effective. nih.gov These ligands can promote the oxidative addition and reductive elimination steps. The catalyst system can also influence which step in the catalytic cycle is rate-determining. researchgate.net

The following table summarizes the effects of these parameters on key cross-coupling reactions.

ParameterEffect on Suzuki-Miyaura ReactionEffect on Heck Reaction
Solvent Polar aprotic solvents (e.g., DMF, dioxane) are often preferred. Can influence the transmetalation mechanism. researchgate.netrsc.orgPolar aprotic solvents (e.g., DMF, NMP) are commonly used. Can affect catalyst stability and product distribution. nih.gov
Temperature Typically 80-120 °C. Higher temperatures can lead to catalyst decomposition.Typically 100-140 °C. Higher temperatures increase rate but can also lead to side reactions. nih.gov
Catalyst (Ligand) Bulky, electron-rich phosphines or NHCs are effective for hindered substrates. nih.govBulky phosphines or palladacycles are often used. Ligand choice affects regioselectivity and catalyst stability. organic-chemistry.org

Spectroscopic and Structural Elucidation in Advanced Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Studies

Advanced NMR spectroscopy offers a powerful lens through which to view the conformational preferences and dynamic processes within 2-Bromo-5-(propan-2-yl)benzaldehyde (B6161970). Beyond simple structure confirmation, techniques like 2D NMR and dynamic NMR can provide deep insights into the molecule's behavior in solution.

Conformational Analysis using 2D NMR Techniques (e.g., NOESY, ROESY)

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the spatial proximity of atoms within a molecule. For this compound, these techniques would be crucial for establishing the preferred orientation of the isopropyl and aldehyde groups relative to the benzene (B151609) ring and each other.

It is anticipated that the aldehyde group will exhibit a conformational preference. In related 2-bromobenzaldehydes, the trans conformer, where the aldehyde oxygen is oriented away from the bromine atom, is often the lower energy state. A NOESY or ROESY experiment would be expected to show cross-peaks between the aldehyde proton and the aromatic proton at the C6 position, confirming this through-space interaction. Furthermore, correlations between the methine proton of the isopropyl group and the aromatic protons at the C4 and C6 positions would help to define the orientation of the isopropyl substituent.

Expected NOESY/ROESY Correlations for this compound:

Interacting Protons Expected Correlation Inferred Information
Aldehyde-H & Aromatic-H (C6) Strong Preference for the trans conformation of the aldehyde group.
Isopropyl-CH & Aromatic-H (C4, C6) Present Spatial proximity and orientation of the isopropyl group.

Dynamic NMR for Rotational Barriers and Intramolecular Processes

The rotation of the aldehyde and isopropyl groups in this compound is not expected to be entirely free. Dynamic NMR (DNMR) studies, which involve acquiring spectra at variable temperatures, can quantify the energy barriers associated with these intramolecular rotations.

At low temperatures, the rotation around the C(aryl)-C(aldehyde) bond might become slow enough on the NMR timescale to observe distinct signals for the syn and trans conformers, if both are significantly populated. The temperature at which these signals coalesce, along with lineshape analysis, would allow for the calculation of the Gibbs free energy of activation (ΔG‡) for this rotation. Similarly, the rotation of the isopropyl group could also be investigated, although its rotational barrier is expected to be lower. Studies on other ortho-substituted benzaldehydes have shown that such rotational barriers can be on the order of several kcal/mol.

Solid-State NMR for Polymorphic Forms and Supramolecular Assemblies

In the solid state, molecules can adopt different packing arrangements, known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for studying the structure of crystalline and amorphous solids. For this compound, ssNMR could be used to identify the presence of different polymorphic forms by observing variations in the chemical shifts of the carbon and proton signals.

Furthermore, ssNMR can probe intermolecular interactions that govern the formation of supramolecular assemblies. By analyzing the through-space correlations between atoms of neighboring molecules, it is possible to gain insights into how the molecules pack in the crystal lattice.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most definitive and high-resolution picture of a molecule's structure in the solid state, including precise bond lengths, bond angles, and the details of intermolecular interactions.

Crystallographic Analysis of Molecular Conformation and Geometry

A single crystal X-ray diffraction study of this compound would be expected to confirm the planarity of the benzaldehyde (B42025) moiety. The analysis would precisely determine the torsion angle between the aldehyde group and the benzene ring. In the crystal structure of the related compound 2-bromo-5-hydroxybenzaldehyde, the aldehyde group is slightly twisted out of the plane of the aromatic ring. A similar small deviation might be expected for this compound. The bond lengths and angles within the benzene ring would also be of interest, as the substituents can induce small distortions from ideal hexagonal geometry.

Hypothetical Crystallographic Data for this compound:

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
C(aryl)-C(aldehyde) bond length ~1.48 Å
C=O bond length ~1.21 Å
C-Br bond length ~1.90 Å

Investigation of Intermolecular Interactions (e.g., halogen bonding, C-H...O interactions, π-stacking) and Crystal Packing

The way molecules of this compound arrange themselves in a crystal is dictated by a variety of non-covalent interactions. Halogen bonding, where the electrophilic region of the bromine atom interacts with a nucleophilic atom (like the carbonyl oxygen) of a neighboring molecule, is a plausible interaction.

Additionally, weak C-H...O hydrogen bonds involving the aldehyde oxygen and aromatic or isopropyl C-H groups are likely to play a significant role in stabilizing the crystal packing. The presence of the aromatic ring also allows for the possibility of π-stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. The bulky isopropyl group, however, might sterically hinder extensive π-stacking. The analysis of the crystal structure would reveal the presence and geometry of these interactions, providing a complete picture of the supramolecular architecture.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Probes

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the structural nuances of molecules like this compound. These methods are highly sensitive to the molecule's conformation and its potential to engage in intermolecular interactions such as hydrogen bonding. researchgate.net

Key Vibrational Modes for Conformational Analysis:

C=O Stretch: The strong carbonyl (C=O) stretching band in the FT-IR spectrum, typically appearing between 1685-1710 cm⁻¹ for aromatic aldehydes, is particularly informative. spectroscopyonline.com Its precise frequency can shift based on the electronic effect of the substituents and the conformation of the aldehyde group relative to the ring.

Aldehydic C-H Stretch: A characteristic feature of aldehydes is the aldehydic C-H stretching vibration, which often appears as a pair of weak to medium bands between 2850 cm⁻¹ and 2700 cm⁻¹. spectroscopyonline.com The lower frequency of this C-H stretch compared to alkyl C-H stretches is a reliable diagnostic marker. The interaction of this fundamental vibration with an overtone of an aldehydic C-H bending mode can result in Fermi resonance, splitting the peak into a doublet. spectroscopyonline.com

Isopropyl Group Vibrations: The isopropyl group gives rise to characteristic C-H stretching and bending modes. The relative intensities and positions of these bands can provide information about the rotational conformation of the isopropyl group, which is influenced by steric hindrance from the adjacent bromine atom.

Aromatic C-H and C-C Vibrations: The substitution pattern on the benzene ring dictates the frequencies of the aromatic C-H out-of-plane bending modes in the fingerprint region (below 1000 cm⁻¹), which can be used to confirm the 1,2,4-trisubstituted pattern.

While this compound itself cannot act as a hydrogen bond donor, its derivatives, or its interactions with protic solvents, can be studied effectively. For example, if the aldehyde were reduced to an alcohol or if a hydroxyl group were present elsewhere on the ring, the broad O-H stretching band (typically 3200-3600 cm⁻¹) in the FT-IR spectrum would be a direct probe of hydrogen bonding. researchgate.net Raman spectroscopy is complementary to FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the C-C backbone and aromatic ring vibrations. ijtsrd.com

Table 1. Representative FT-IR Vibrational Frequencies for a Substituted Aromatic Aldehyde like this compound. (Data is illustrative based on similar structures).
Vibrational ModeTypical Frequency Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Weak to MediumMultiple bands possible.
Alkyl C-H Stretch (Isopropyl)2975 - 2870Medium to StrongAsymmetric and symmetric stretches.
Aldehydic C-H Stretch2850 - 2700Weak to MediumOften appears as a doublet due to Fermi resonance. spectroscopyonline.com
Carbonyl (C=O) Stretch1710 - 1685StrongPosition sensitive to conjugation and electronic effects. spectroscopyonline.com
Aromatic C=C Stretch1600 - 1450Medium to StrongMultiple bands characteristic of the aromatic ring.
Alkyl C-H Bend (Isopropyl)1470 - 1450, ~1380MediumCharacteristic bending modes for the isopropyl group.
Aromatic C-H Out-of-Plane Bend900 - 675StrongPattern is diagnostic of the ring substitution.
C-Br Stretch680 - 515Medium to StrongLocated in the lower frequency fingerprint region.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides the accurate mass of a molecule with high precision, typically to within 5 ppm. This capability allows for the unambiguous determination of a compound's elemental formula, a task that is often impossible with low-resolution mass spectrometry. For this compound, HRMS is invaluable not only for its initial characterization but also for elucidating the mechanisms of reactions in which it participates.

The presence of a bromine atom gives this compound a distinct isotopic signature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic M/M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal height, simplifying the identification of bromine-containing species.

In mechanistic studies, reactions involving this compound can be monitored by taking samples at various time points and analyzing them with HRMS. This allows for the identification of transient intermediates, byproducts, and final products. researchgate.netnih.gov For example, in a reduction, oxidation, or coupling reaction, HRMS can confirm the identity of proposed intermediates by matching their experimentally determined accurate masses to theoretically calculated values. nih.govnih.gov This data is crucial for validating or refuting a proposed reaction pathway.

Table 2. Calculated Exact Masses for this compound and Potential Reaction Products.
Compound NameMolecular FormulaCalculated Exact Mass (Monoisotopic)Notes
This compoundC₁₀H₁₁⁷⁹BrO225.9993Starting material.
(2-Bromo-5-(propan-2-yl)phenyl)methanolC₁₀H₁₃⁷⁹BrO228.0149Product of aldehyde reduction.
2-Bromo-5-(propan-2-yl)benzoic acidC₁₀H₁₁⁷⁹BrO₂241.9942Product of aldehyde oxidation.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Studies of Chiral Derivatives

While this compound is itself an achiral molecule, it can be readily converted into chiral derivatives through reactions at the aldehyde functional group. For instance, a Grignard reaction followed by hydrolysis or a stereoselective reduction can introduce a new stereocenter adjacent to the aromatic ring. The determination of the absolute configuration of these newly formed chiral centers is a significant challenge that can be addressed by chiroptical spectroscopy. researchgate.net

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for the stereochemical analysis of chiral molecules in solution. researchgate.net These methods measure the differential absorption of left- and right-circularly polarized light for electronic (ECD) and vibrational (VCD) transitions, respectively.

Application to Chiral Derivatives:

Synthesis of a Chiral Derivative: A chiral secondary alcohol can be synthesized from this compound via the addition of a nucleophile (e.g., methylmagnesium bromide) to the carbonyl carbon, creating a stereocenter.

Spectra Acquisition: The experimental ECD and VCD spectra of the purified chiral alcohol would be recorded.

Computational Modeling: Density Functional Theory (DFT) calculations are employed to predict the theoretical ECD and VCD spectra for one of the enantiomers (e.g., the R-enantiomer). researchgate.netresearchgate.net This involves performing a conformational search to identify all low-energy conformers and then calculating the Boltzmann-averaged spectrum.

Comparison and Assignment: The experimental spectrum is then compared to the computationally predicted spectrum. A match between the experimental and the calculated spectrum for the R-enantiomer allows for the unambiguous assignment of the absolute configuration of the synthesized alcohol as R. A mirror-image spectrum would indicate the S-enantiomer.

VCD is often considered more reliable for assigning absolute configuration, as it is highly sensitive to the three-dimensional arrangement of atoms and less prone to the solvent and electronic effects that can complicate ECD spectra. researchgate.net The combination of both techniques provides a comprehensive and robust method for the stereochemical elucidation of chiral derivatives originating from the this compound scaffold. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying substituted benzaldehydes. For 2-Bromo-5-(propan-2-yl)benzaldehyde (B6161970), DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate several key properties. nih.gov

Electronic Structure and Reactivity: The electronic nature of the molecule is explored by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen of the aldehyde group, indicating its susceptibility to electrophilic attack, and a positive potential (blue) around the hydrogen of the aldehyde group. nih.gov

Spectroscopic Parameters: DFT is used to predict vibrational frequencies (IR spectra). Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR data. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to UV-Visible absorption spectra. researchgate.net These calculations can help assign spectral bands to specific electronic or vibrational modes within the molecule.

Table 1: Predicted Electronic Properties of this compound via DFT Calculated using DFT/B3LYP/6-311++G(d,p). Values are illustrative and based on similar compounds.

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.8 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.7 eV Relates to chemical reactivity and stability

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a higher level of theoretical accuracy, albeit at a greater computational expense. researchgate.net These methods are particularly valuable for obtaining precise geometrical parameters and conformational energies.

For this compound, ab initio calculations can be used to optimize the molecular geometry without empirical parameters. researchgate.net A key structural feature to investigate would be the conformational preference of the aldehyde group relative to the bulky bromine atom at the ortho position. Studies on similar molecules, like 2-bromo-5-fluorobenzaldehyde, have shown that the conformer where the aldehyde oxygen is trans to the bromine substituent is lower in energy. researchgate.netnih.gov Ab initio calculations would confirm if this holds true for the title compound, considering the steric influence of the isopropyl group. These high-accuracy calculations are crucial for creating a reliable model of the molecule's ground state. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape and the influence of the environment.

For this compound, MD simulations can explore the rotational freedom of the C(aryl)-C(aldehyde) bond and the C(aryl)-C(isopropyl) bond. This reveals the accessible conformations at a given temperature and the energy barriers between them.

Furthermore, MD is instrumental in studying solvation effects. By simulating the compound in a box of explicit solvent molecules (e.g., water, ethanol, or dimethylformamide), one can observe how solvent interactions influence its conformational preferences. The solvent can stabilize certain conformers through hydrogen bonding or dipole-dipole interactions, which can, in turn, affect the accessibility of reactive sites and thus the outcome of a chemical reaction.

Prediction of Reaction Pathways, Energy Barriers, and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

Using DFT, one can model proposed reaction pathways involving this compound. For example, in a nucleophilic addition to the carbonyl group or a cross-coupling reaction at the C-Br bond, the structures of the transition states can be located. The energy of the transition state relative to the reactants determines the activation energy or energy barrier. A lower energy barrier implies a faster reaction rate. By comparing the barriers for competing pathways, it is possible to predict which product will be favored under kinetic control.

Table 2: Illustrative Calculated Energy Barriers for a Hypothetical Reaction Reaction: Nucleophilic addition of a generic nucleophile to the carbonyl group.

Parameter Energy (kcal/mol) Description
Energy of Reactants 0.0 Relative reference energy
Energy of Transition State +15.2 The energy barrier for the reaction to proceed

Quantitative Structure-Activity Relationships (QSAR) for Reactivity and Material Properties

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between chemical structure and a specific property. While often used for biological activity, QSAR can also be applied to predict chemical reactivity and material properties.

For this compound, a QSAR model could be developed to predict its reactivity in a particular class of reactions, such as Suzuki-Miyaura cross-coupling. This involves building a dataset of similar benzaldehydes with known experimental reaction yields or rates. Various molecular descriptors (e.g., electronic properties from DFT, steric parameters, topological indices) are calculated for each compound. Statistical methods are then used to create an equation that links these descriptors to the observed reactivity. Such a model could then predict the reactivity of the title compound without performing the experiment.

Similarly, QSAR can predict material properties. Descriptors related to molecular size, shape, and intermolecular forces can be correlated with physical properties like melting point, boiling point, or solubility in various solvents, providing valuable estimates for process design and materials development.

Applications of 2 Bromo 5 Propan 2 Yl Benzaldehyde and Its Derivatives in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups in 2-Bromo-5-(propan-2-yl)benzaldehyde (B6161970) makes it a pivotal precursor for the synthesis of a diverse array of complex organic molecules. The aldehyde functionality serves as a handle for chain elongation and the introduction of various pharmacophores, while the bromo substituent is a key anchor for carbon-carbon and carbon-heteroatom bond formation.

While direct total syntheses of complex natural products employing this compound are not extensively documented in publicly available literature, its structural motifs are present in various natural sources. For instance, the related compound 2-Bromo-5-isopropoxybenzaldehyde is recognized as an isopropoxy analog of the natural product suzukol. This suggests that this compound could serve as a crucial starting material for the synthesis of suzukol and other related natural product scaffolds. The synthesis would likely involve the initial modification of the aldehyde group, followed by a key cross-coupling reaction at the bromo position to build the core structure of the natural product.

The general strategy for utilizing this building block in natural product synthesis would involve leveraging the differential reactivity of the aldehyde and bromo groups. The aldehyde can undergo a variety of transformations, including but not limited to, Wittig reactions, Horner-Wadsworth-Emmons olefination, and reductive amination to install key side chains. Subsequently, the bromo group can be subjected to powerful cross-coupling reactions, such as Suzuki-Miyaura or Heck coupling, to construct the carbon skeleton of the target natural product. libretexts.orgwikipedia.org

The aldehyde functionality of this compound is a versatile precursor for the construction of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. Several classical multicomponent reactions can be envisioned to utilize this aldehyde for the synthesis of novel heterocycles.

Knoevenagel Condensation: The Knoevenagel condensation of this compound with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, would yield an activated alkene. researchgate.netnih.gov This intermediate can then undergo subsequent intramolecular cyclization or further reactions to form various heterocyclic systems. The reaction conditions are typically mild, often catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. researchgate.netnih.gov

Hantzsch Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis offers a direct route to 1,4-dihydropyridines, which are a class of compounds known for their cardiovascular activity. wikipedia.orgchemtube3d.comorganic-chemistry.org In this multicomponent reaction, this compound would react with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) and a nitrogen source like ammonia (B1221849) or ammonium acetate. wikipedia.orgchemtube3d.comorganic-chemistry.org The resulting dihydropyridine (B1217469) can be subsequently oxidized to the corresponding pyridine.

Gewald Aminothiophene Synthesis: The Gewald reaction provides a pathway to highly substituted 2-aminothiophenes, which are important intermediates in medicinal chemistry. researchgate.netwikipedia.orgarkat-usa.org this compound can serve as the carbonyl component in this reaction, condensing with an α-cyanoester and elemental sulfur in the presence of a base to yield a 2-aminothiophene bearing the 2-bromo-5-isopropylphenyl substituent. researchgate.netwikipedia.orgarkat-usa.org

Interactive Table: Potential Heterocyclic Synthesis Reactions
Reaction NameReactants with this compoundProduct Class
Knoevenagel CondensationActive methylene compound (e.g., malononitrile)Substituted Alkenes (precursors to heterocycles)
Hantzsch Pyridine Synthesisβ-Ketoester (e.g., ethyl acetoacetate), Ammonia/Ammonium AcetateDihydropyridines/Pyridines
Gewald Aminothiophene Synthesisα-Cyanoester, Elemental Sulfur2-Aminothiophenes

The development of novel chiral ligands is crucial for advancing the field of asymmetric catalysis. While direct applications of this compound in this area are not widely reported, its structure provides a template for the synthesis of new ligand architectures. The aldehyde group can be converted into a chiral center through various asymmetric transformations, or it can be used to link to a chiral auxiliary. The bromo group allows for the introduction of a coordinating atom, such as phosphorus or another heteroatom, via cross-coupling reactions.

For instance, a potential synthetic route could involve the asymmetric reduction of the aldehyde to a chiral alcohol, which could then be used as a building block for a chiral ligand. Alternatively, the aldehyde could undergo a condensation reaction with a chiral amine to form a chiral imine, which could then act as a ligand. The subsequent cross-coupling at the bromine position would allow for the introduction of a phosphine (B1218219) or other coordinating group, leading to a bidentate or tridentate chiral ligand. While speculative, the synthesis of chiral Himbert diene ligands from related brominated precursors highlights the potential of this approach. researchgate.net

Material Science Research Applications

The unique electronic and structural features of this compound make it an interesting candidate for the synthesis of novel functional materials with potential applications in material science.

The bifunctional nature of this compound allows it to be used as a monomer in the synthesis of functional polymers. The aldehyde group can participate in polycondensation reactions, while the bromo group can be used for post-polymerization modification or to introduce specific functionalities.

For example, polycondensation of this compound with other aromatic monomers could lead to the formation of conjugated polymers. These polymers could exhibit interesting electroactive properties due to the extended π-system. The presence of the bromo-substituent offers a handle for further functionalization of the polymer, for instance, through Suzuki-Miyaura cross-coupling reactions to attach other chromophores or electron-donating/withdrawing groups, thereby tuning the polymer's electronic properties. The synthesis of conjugated polymers via direct arylation polycondensation of brominated aromatic compounds is a well-established method that could be applied here. rsc.orgmsstate.edu

Furthermore, the rigid aromatic core of this compound suggests its potential use in the synthesis of liquid crystalline polymers. The introduction of long alkyl chains, possibly through etherification of a hydroxylated derivative or through cross-coupling reactions, could induce mesomorphic behavior. New photo-crosslinkable benzaldehyde (B42025) polymers have been studied for creating specified distributions of the pretilt angle of the director in liquid crystal cells. bohrium.com

Interactive Table: Potential Polymerization Reactions
Polymerization MethodCo-monomer/Reaction TypePotential Polymer Type
PolycondensationDiaminesPolyimines (Schiff base polymers)
Suzuki PolycondensationDiboronic acids/estersConjugated Polymers
Post-polymerization ModificationPolymer with reactive sitesFunctionalized Polymers

The synthesis of novel organic materials for optoelectronic applications is a rapidly growing field of research. Substituted benzaldehydes are known to be precursors for various luminescent materials. researchgate.netd-nb.info this compound can serve as a building block for such materials through various synthetic strategies.

The aldehyde group can be transformed into a variety of chromophoric systems through condensation reactions. For example, condensation with anilines or other amino-functionalized chromophores can lead to Schiff bases with extended conjugation and potential for photoluminescence. The bromo-substituent can be utilized in cross-coupling reactions to link the benzaldehyde core to other fluorescent moieties, creating donor-acceptor systems with tunable emission properties. The synthesis of donor-acceptor conjugated polymers based on building blocks like 2,1,3-benzothiadiazole (B189464) has been shown to be effective for creating materials for organic electronics. rsc.org While direct examples with this compound are yet to be reported, the fundamental reactivity of the molecule suggests its utility in this area.

Development of Chiral Auxiliaries and Resolving Agents Utilizing the Aldehyde Functionality

The aldehyde functional group is a versatile handle for the introduction of chirality and for the separation of enantiomers. Its reactivity towards amines to form imines or with alcohols to form acetals provides a gateway to diastereomeric intermediates, which are fundamental to the concepts of chiral auxiliaries and resolving agents.

The core principle behind a chiral auxiliary is its temporary incorporation into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered. In the context of this compound, the aldehyde functionality can be condensed with a chiral amine to form a chiral imine. This chiral imine can then undergo diastereoselective reactions, such as nucleophilic additions or reductions, where the stereochemical course is dictated by the chiral auxiliary.

For instance, the reaction of this compound with a readily available chiral amino alcohol, such as (S)-valinol, would generate a chiral imine. The subsequent addition of a nucleophile to the imine double bond would be directed by the stereocenter of the valinol moiety, leading to the preferential formation of one diastereomer. Hydrolysis of the resulting amine would then furnish an enantioenriched primary amine and recover the chiral amino alcohol. The steric bulk of the ortho-bromo and para-isopropyl groups on the benzaldehyde ring would likely play a significant role in the facial selectivity of the nucleophilic attack on the imine, potentially enhancing the diastereoselectivity of the transformation.

Similarly, the aldehyde can serve as a derivatizing agent for the resolution of racemic mixtures of chiral compounds, such as primary amines. By reacting a racemic amine with this compound, a pair of diastereomeric imines is formed. These diastereomers possess different physical properties, such as solubility and chromatographic retention times, allowing for their separation by techniques like fractional crystallization or chromatography. Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure amines and recover the benzaldehyde derivative.

The effectiveness of a resolving agent often depends on the structural features that lead to well-defined, separable diastereomeric derivatives. The presence of the bromine atom and the isopropyl group on the aromatic ring of this compound could facilitate the formation of crystalline diastereomeric salts or derivatives, which is a critical factor for successful resolution by crystallization.

ReactantChiral ReagentProduct TypeApplication
This compoundChiral Amine (e.g., (S)-valinol)Chiral ImineChiral Auxiliary in Diastereoselective Synthesis
Racemic Chiral AmineThis compoundDiastereomeric IminesChiral Resolving Agent

Probes for Mechanistic Organic Chemistry and Reaction Discovery

Substituted benzaldehydes are valuable tools for probing reaction mechanisms and for the discovery of new chemical transformations. The electronic and steric properties of the substituents can be systematically varied to understand their influence on reaction rates, selectivities, and the nature of intermediates.

The this compound molecule possesses distinct features that make it an interesting candidate for mechanistic studies. The ortho-bromo substituent exerts a significant steric and electronic effect. Sterically, it can influence the conformation of reaction intermediates and transition states. Electronically, the bromine atom is an electron-withdrawing group via induction but can also participate in resonance, effects that can modulate the reactivity of the aldehyde and the aromatic ring. The para-isopropyl group is an electron-donating and sterically bulky group, which can further influence the electronic landscape and steric accessibility of the molecule.

In the context of reaction discovery, ortho-bromobenzaldehydes have been utilized in palladium-catalyzed C-H activation and subsequent annulation reactions. The bromine atom can act as a handle for cross-coupling reactions or as a directing group in certain transformations. For example, the reaction of this compound with various coupling partners under palladium catalysis could lead to the discovery of novel heterocyclic scaffolds.

Furthermore, the aldehyde functionality itself is a key player in many organocatalyzed reactions, such as aldol (B89426) and Mannich reactions. The stereochemical outcome of these reactions is often highly sensitive to the steric and electronic nature of the aldehyde substrate. By comparing the reactivity and selectivity of this compound with other substituted benzaldehydes in a given organocatalytic transformation, valuable insights into the mechanism and the role of non-covalent interactions in the transition state can be gained.

For instance, in a proline-catalyzed aldol reaction, the steric hindrance from the ortho-bromo group in this compound would be expected to influence the approach of the enamine nucleophile, potentially leading to different diastereoselectivities compared to less hindered benzaldehydes. Systematic studies involving a series of substituted benzaldehydes, including our target molecule, can help to construct Hammett-type relationships or other linear free-energy relationships, providing quantitative data on the electronic and steric effects governing the reaction.

Feature of this compoundPotential Application in Mechanistic Studies
ortho-Bromo SubstituentProbing steric and electronic effects in transition states; Handle for cross-coupling and C-H activation.
para-Isopropyl GroupModulating electronic properties and steric accessibility.
Aldehyde FunctionalitySubstrate in organocatalyzed reactions to study mechanism and stereoselectivity.

While specific, detailed research focusing solely on this compound in these advanced applications is not extensively available, the foundational principles of organic chemistry and the documented behavior of related compounds strongly support its potential as a valuable tool in the synthesis of complex chiral molecules and in the elucidation of reaction mechanisms. Further research into the unique properties of this compound is warranted and could lead to novel and efficient synthetic methodologies.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Methods for Selective Derivatization of All Three Functional Groups

The primary challenge and opportunity in the chemistry of 2-Bromo-5-(propan-2-yl)benzaldehyde (B6161970) lies in the selective manipulation of its three functional centers. The aldehyde is prone to nucleophilic attack and oxidation/reduction, the aryl bromide is a classic handle for cross-coupling, and the isopropyl group's benzylic protons offer a site for C-H activation. Future research is geared towards developing orthogonal catalytic systems that can address one site while leaving the others intact.

One promising strategy involves the use of temporary protecting groups or "latent" functionalities. Research has shown that aldehydes can be protected as stable aluminum hemiaminals, which act as tetrahedral intermediates. rug.nl This approach renders the aldehyde unreactive towards highly nucleophilic organometallic reagents, thereby enabling selective palladium-catalyzed cross-coupling reactions at the C-Br bond. rug.nl After the cross-coupling is complete, a simple workup can regenerate the aldehyde. This one-pot, two-step procedure allows for the introduction of various alkyl and aryl substituents at the 2-position. rug.nl

Another avenue is the development of tandem reactions that create substituted benzaldehyde (B42025) derivatives in a single pot without the need to isolate intermediates, which is both time- and cost-effective. liberty.edu Directed metalation strategies, for instance, could be adapted to achieve regioselective functionalization. liberty.edu The development of catalysts with high chemoselectivity is paramount. For example, designing a catalyst that facilitates a Suzuki coupling at the C-Br bond without promoting side reactions at the aldehyde would be a significant advancement.

Below is a table outlining potential catalytic approaches for the selective derivatization of the compound's functional groups.

Functional GroupReaction TypePotential Catalytic MethodDesired Outcome
Aldehyde CondensationKnoevenagel, Wittig, etc.Formation of new C=C bonds for polymer or dye synthesis.
Reductive AminationNickel, Iridium, or Rhodium catalysisConversion to a diverse range of secondary and tertiary amines.
Protection/Latent FormFormation of an aluminum hemiaminalTemporary deactivation to allow reactions at other sites. rug.nl
Aryl Bromide Cross-CouplingSuzuki, Stille, Buchwald-Hartwig, SonogashiraIntroduction of aryl, alkyl, amino, or alkynyl groups via Pd-catalysis. rug.nl
Direct ArylationPalladium or Ruthenium catalysisC-H activation of a coupling partner, avoiding organometallic reagents.
Isopropyl Group C-H ActivationTransition metal catalysis (e.g., Ru, Rh)Functionalization at the benzylic position to introduce new substituents.

Exploration of Bio-inspired Synthetic Approaches for Related Compounds

The principles of green chemistry are increasingly influencing synthetic strategies. Bio-inspired synthesis, which mimics enzymatic processes, offers a pathway to milder, more selective, and environmentally benign reactions. A key example of this approach is the use of cyclodextrins as "enzyme mimics" in aqueous-phase organic reactions. acs.org Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar parts of a molecule within an aqueous environment. acs.org

For a molecule like this compound, the hydrophobic isopropyl-benzene moiety could be encapsulated by a host like β-cyclodextrin. acs.org This encapsulation could serve several purposes:

Enhanced Water Solubility: It could enable reactions in water, reducing the need for volatile organic solvents.

Site-Selective Shielding: By occupying the space around the isopropyl and bromo groups, the cyclodextrin (B1172386) could sterically hinder reactions at these sites, thereby promoting selective reactions at the more exposed aldehyde group.

Transition State Stabilization: Like an enzyme's active site, the cyclodextrin cavity could stabilize the transition state of a specific reaction, accelerating it over other possible pathways.

Research in this area would involve screening different cyclodextrins and their derivatives to find the optimal host for achieving specific, selective transformations on the this compound scaffold under mild, aqueous conditions. acs.org

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The acceleration of chemical research and development is greatly enhanced by automated synthesis and high-throughput experimentation (HTE). sigmaaldrich.comchemspeed.com These platforms use robotics to perform a large number of reactions in parallel, allowing for the rapid screening of catalysts, reagents, and reaction conditions. imperial.ac.ukscripps.edu The building block this compound is an ideal candidate for such platforms.

An automated system could use the compound as a common starting material in a 24- or 96-well reaction block. imperial.ac.uk The robotic platform, equipped with liquid and solid dispensing tools, could then add a diverse library of coupling partners (e.g., boronic acids for Suzuki coupling), catalysts, and solvents to each well. scripps.edu The entire reaction block can be heated, cooled, and stirred under an inert atmosphere, with reaction progress monitored in real-time. imperial.ac.ukmt.com

This approach would enable researchers to:

Rapidly Optimize Cross-Coupling Reactions: Test hundreds of conditions to find the optimal catalyst, ligand, base, and solvent for coupling a specific partner to the C-Br bond.

Screen for Selective Aldehyde Derivatization: Evaluate a wide range of reagents for reductive amination or condensation reactions, identifying those that provide high yields without affecting the bromo group.

Discover Novel Reactivity: Empirically test unconventional catalyst and reagent combinations that would be too labor-intensive to explore manually.

The table below summarizes the capabilities of several modern automated synthesis platforms that could be leveraged for research on this compound.

Platform/ProviderKey FeaturesRelevant Applications for this compound
Synple (Sigma-Aldrich) Cartridge-based system for common reactions like Suzuki coupling, reductive amination, and amide formation. sigmaaldrich.comAutomated screening of Suzuki coupling partners and amine inputs for reductive amination.
ATLAS (Imperial College) Parallel synthesis with gravimetric solid dispensing, reflux condensers, and temperature control from -20 to 150 °C. imperial.ac.ukOptimization of reaction conditions for derivatization in 24-well plates.
Chemspeed Technologies High-throughput systems for library synthesis with a wide temperature and pressure range, including work-up and analysis. chemspeed.comLarge-scale library synthesis of derivatives for materials discovery.
Mettler Toledo EasyMax Automated lab reactors with precise control of parameters, allowing for unattended operation and robust data collection. mt.comDetailed kinetic analysis and process development for a specific derivatization reaction.
Scripps Research ASF Robotic platforms with liquid/solid handling, parallel pressure reactors, and overhead stirring in a nitrogen environment. scripps.eduHigh-throughput screening of reactions requiring pressure and strict inert conditions.

Theoretical Prediction of Novel Reactivity and Unexplored Applications

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reactivity before a reaction is ever attempted in a lab. nih.gov A thorough theoretical analysis of this compound can provide deep insights and guide experimental work. Such studies, similar to those performed on analogous molecules like 5-Bromosalicylaldehyde, would involve several key calculations. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution across the molecule. nih.gov The area around the aldehyde's oxygen atom would show a region of high electron density (a negative potential), identifying it as a prime site for electrophilic attack. Conversely, regions with low electron density would indicate sites susceptible to nucleophilic attack. nih.gov

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between them helps determine the molecule's kinetic stability and reactivity. The locations of these orbitals indicate where the molecule is most likely to donate or accept electrons, respectively.

Fukui Functions: These calculations provide a more nuanced view of reactivity by identifying the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. This could predict, for example, whether a nucleophile would preferentially attack the aldehyde carbon or another part of the molecule under certain conditions.

Vibrational Analysis: Calculating the theoretical vibrational frequencies (like C=O and C-Br stretches) and comparing them to experimental IR spectra helps confirm the molecular structure and can provide insight into bond strengths. nih.gov

Theoretical MethodInformation GainedApplication to this compound
Density Functional Theory (DFT) Optimized molecular geometry, bond lengths, and angles.Provides the foundational low-energy structure for all other calculations. nih.gov
Molecular Electrostatic Potential (MEP) Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions.Identifies the aldehyde oxygen as a key nucleophilic site and the aldehyde carbon as an electrophilic site. nih.gov
Frontier Molecular Orbitals (FMO) Determines energy of HOMO/LUMO and their locations.Predicts overall reactivity and the primary sites for electron donation/acceptance in redox or charge-transfer processes. nih.gov
Fukui Functions Pinpoints atomic sites most susceptible to nucleophilic, electrophilic, or radical attack.Offers a precise guide for regioselectivity in designing new reactions. nih.gov

By using these theoretical tools, chemists can generate hypotheses about novel reactions and screen potential derivatization strategies in silico, saving significant time and resources in the lab.

Design and Synthesis of Derivatives for Specific Advanced Functional Materials

Excluding direct human pharmaceutical use, the versatile structure of this compound makes it an attractive building block for a variety of advanced functional materials. The aldehyde and bromo groups are excellent handles for polymerization and molecular assembly.

Conjugated Polymers for Organic Electronics: The bromo- and aldehyde functionalities are ideal for creating conjugated polymers used in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The C-Br bond can be used in step-growth polymerization via cross-coupling reactions like Suzuki or Stille polymerization. The aldehyde group can be converted into a vinyl group (via a Wittig reaction) or an alkyne (via a Corey-Fuchs reaction), which can then undergo polymerization. The bulky isopropyl group would enhance the solubility of the resulting polymers, which is crucial for solution-based processing and device fabrication.

Porous Organic Frameworks (POFs) or Covalent Organic Frameworks (COFs): The aldehyde group is a common building block in the synthesis of COFs through the formation of imine or β-ketoenamine linkages. A trifunctional monomer like this compound could be reacted with multifunctional amines to create highly ordered, porous crystalline materials. The remaining bromo-substituents within the pores of the COF could then be subjected to post-synthetic modification, allowing for the tuning of the material's properties, such as its affinity for specific gases or its catalytic activity.

Functional Ligands for Metal-Organic Frameworks (MOFs): The aldehyde can be derivatized into a variety of chelating groups (e.g., by reacting it with aminopyridines to form iminopyridine ligands). The resulting molecule could then serve as a ligand to coordinate with metal ions, forming MOFs. The bromo- and isopropyl groups would decorate the interior of the MOF's pores, influencing their size, shape, and chemical environment for applications in gas storage or separation.

The future of this compound in materials science lies in leveraging its multiple reactive sites to construct complex, well-defined macromolecular architectures with tailored electronic, optical, and physical properties.

Q & A

Q. What are the common synthetic routes for 2-Bromo-5-(propan-2-yl)benzaldehyde?

The compound is typically synthesized via nucleophilic substitution or aromatic bromination. A widely used method involves reacting 5-(propan-2-yl)-2-hydroxybenzaldehyde with a brominating agent (e.g., N-bromosuccinimide) in a polar aprotic solvent like DMF, catalyzed by a base (e.g., K₂CO₃) under reflux . Alternative routes may include protecting group strategies, such as acetal formation followed by deprotection to yield the aldehyde functionality .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and aldehyde proton resonance (δ ~10 ppm).
  • X-ray crystallography : Resolve molecular geometry and halogen/hydrogen bonding interactions (e.g., Br···O contacts) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., Br’s characteristic M+2 peak) .

Q. What are the primary chemical reactions involving the aldehyde group in this compound?

The aldehyde group participates in:

  • Condensation reactions (e.g., formation of Schiff bases with amines).
  • Nucleophilic additions (e.g., Grignard reagents to form secondary alcohols).
  • Oxidation/Reduction : Controlled reduction yields the corresponding benzyl alcohol, while oxidation under strong conditions may degrade the bromine substituent .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Solvent selection : Replace DMF with less toxic alternatives (e.g., acetonitrile) to simplify purification.
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromination efficiency .
  • Temperature control : Lower reaction temperatures (e.g., 0–25°C) may reduce side reactions like aldehyde oxidation .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Dynamic effects analysis : Use variable-temperature NMR to detect conformational exchange or hindered rotation.
  • Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT) calculations to assign vibrational modes .
  • Alternative techniques : Employ 2D-COSY or NOESY NMR to clarify coupling patterns .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

  • Bioisosteric replacement : Substitute the bromine atom with other halogens (Cl, I) or CF₃ groups to modulate lipophilicity .
  • Hybrid molecule synthesis : Conjugate the aldehyde to pharmacophores (e.g., spirocyclic amines) via reductive amination, as seen in antihypertensive agents .
  • Crystallographic studies : Analyze halogen-bonding interactions to predict target binding modes .

Q. How can computational tools aid in predicting reactivity or crystal packing?

  • Molecular docking : Screen derivatives against enzyme active sites (e.g., aldehyde dehydrogenases) using AutoDock Vina.
  • Crystal structure prediction (CSP) : Software like Mercury (CCDC) models packing motifs, highlighting potential Br···π or hydrogen-bonding networks .

Methodological Tables

Q. Table 1: Comparative Reactivity of Halogenated Benzaldehyde Derivatives

DerivativeReactivity with AminesOxidation StabilityReference
2-Bromo-5-(propan-2-yl)High (Schiff base)Moderate
5-Trifluoromethyl analogueLow (steric hindrance)High
2-Chloro-5-fluoro derivativeModerateLow (dehalogenation)

Q. Table 2: Key Crystallographic Data

ParameterValue (Å/°)TechniqueReference
Br–C bond length1.901X-ray diffraction
Aldehyde C=O bond1.221DFT calculation
Dihedral angle (C-Br-C)179.3Single-crystal study

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.